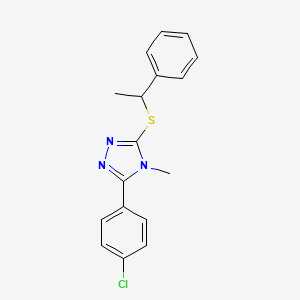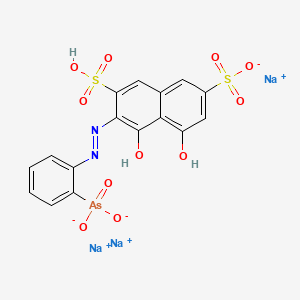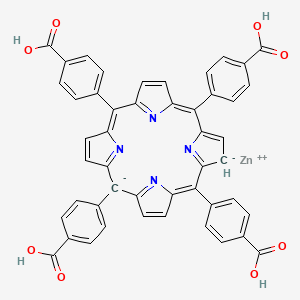![molecular formula C38H52O4P2 B12509318 (+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole CAS No. 210169-52-1](/img/structure/B12509318.png)
(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole is a complex organophosphorus compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes two dicyclohexylphosphino groups attached to a bibenzo[d][1,3]dioxole core. The presence of these phosphino groups makes it a valuable ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole typically involves the reaction of 4,4’-dibromo-5,5’-bibenzo[d][1,3]dioxole with dicyclohexylphosphine. This reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Oxidation: The phosphino groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphino groups are replaced by other functional groups.
Coordination: It can coordinate with transition metals to form complexes that are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and various electrophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphino groups would yield phosphine oxides, while substitution reactions could produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mecanismo De Acción
The mechanism by which (+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphino groups coordinate with transition metals to form active catalytic species that facilitate various chemical transformations. These catalytic species can activate substrates, lower activation energies, and increase reaction rates, making the compound highly effective in catalysis .
Comparación Con Compuestos Similares
(+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in catalysis, but lacks the bibenzo[d][1,3]dioxole core.
Dicyclohexylphosphine: Similar phosphino groups but without the bibenzo[d][1,3]dioxole structure.
1,3-Bis(diphenylphosphino)propane: Another bidentate ligand used in catalysis, but with different structural features.
The uniqueness of (+)-5,5’-Bis(dicyclohexylphosphino)-4,4’-bibenzo[d][1,3]dioxole lies in its combination of the bibenzo[d][1,3]dioxole core and dicyclohexylphosphino groups, which provide distinct steric and electronic properties that enhance its performance in catalytic applications .
Propiedades
Número CAS |
210169-52-1 |
|---|---|
Fórmula molecular |
C38H52O4P2 |
Peso molecular |
634.8 g/mol |
Nombre IUPAC |
dicyclohexyl-[4-(5-dicyclohexylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]phosphane |
InChI |
InChI=1S/C38H52O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h21-24,27-30H,1-20,25-26H2 |
Clave InChI |
FVDQWAKAOJAYBD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=C(C=C3)OCO4)C5=C(C=CC6=C5OCO6)P(C7CCCCC7)C8CCCCC8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)



![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12509256.png)
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid](/img/structure/B12509273.png)

![1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509291.png)



![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)

